molecular formula C12H14O2 B14622113 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene CAS No. 60349-05-5

1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene

Cat. No.: B14622113
CAS No.: 60349-05-5
M. Wt: 190.24 g/mol
InChI Key: NRZGRLVAHFZAOH-UHFFFAOYSA-N
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Description

1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene is an organic compound with the molecular formula C12H14O2 It is a derivative of benzene, featuring both ethenyl and ethenyloxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene typically involves the reaction of 3-hydroxybenzaldehyde with ethylene oxide to form 3-(2-hydroxyethoxy)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl groups, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The ethenyl groups can be reduced to form ethyl groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzene ring provides a stable framework for these interactions, allowing the compound to exert its effects through specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (ethenyloxy)-: Similar structure but lacks the additional ethenyl group.

    Benzene, ethoxy-: Similar structure but with an ethoxy group instead of ethenyloxy.

    Phenoxyethene: Similar structure but with a phenoxy group instead of ethenyloxy.

Uniqueness

1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene is unique due to the presence of both ethenyl and ethenyloxy groups, which provide distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

60349-05-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2-ethenoxyethoxy)-3-ethenylbenzene

InChI

InChI=1S/C12H14O2/c1-3-11-6-5-7-12(10-11)14-9-8-13-4-2/h3-7,10H,1-2,8-9H2

InChI Key

NRZGRLVAHFZAOH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)OCCOC=C

Origin of Product

United States

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